molecular formula C7H6O4 B027924 Methyl coumalate CAS No. 6018-41-3

Methyl coumalate

Cat. No.: B027924
CAS No.: 6018-41-3
M. Wt: 154.12 g/mol
InChI Key: HHWWWZQYHPFCBY-UHFFFAOYSA-N
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Description

Methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate) is an ester derived from coumalic acid, a bicyclic lactone formed via the cyclization of malic acid. Its synthesis involves esterification of coumalic acid with methanol, historically achieving low yields (32–45%) due to decomposition under harsh acidic conditions . Modern flow chemistry methods have improved yields to ~68%, enabling scalable production for applications in organic electronics and pharmaceuticals . This compound is prized for its enhanced solubility compared to coumalic acid and its role as a versatile diene in cycloadditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Scopolamine N-oxide Hydrobromide typically involves the oxidation of scopolamine. One common method is the reaction of scopolamine with hydrogen peroxide in the presence of a catalyst to form Scopolamine N-oxide. This is followed by the addition of hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods: Industrial production of Scopolamine N-oxide Hydrobromide involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .

Types of Reactions:

    Oxidation: Scopolamine can be oxidized to form Scopolamine N-oxide.

    Reduction: Scopolamine N-oxide can be reduced back to scopolamine under specific conditions.

    Substitution: The hydrobromide salt formation is a substitution reaction where the hydrogen atom is replaced by a bromine atom.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Methodologies

Diels–Alder Reactions
Methyl coumalate acts as an effective dienophile in Diels–Alder reactions, which are crucial for constructing cyclic compounds. It can react with 1,3-butadienes at elevated temperatures (around 100°C) to produce tetrahydrocoumarins and other complex structures such as 4-methoxycarbonyltricyclo[3.2.1.02,7]octenes . Additionally, it can undergo reactions with cyclohexadiene to yield tetrahydronaphthalene-2-carboxylate .

Morita-Baylis-Hillman (MBH) Reactions
Recent studies have introduced this compound as a renewable feedstock in organocatalyzed Morita-Baylis-Hillman reactions. This application showcases its capability to construct C-C bonds with various imines and aldehydes efficiently under mild conditions using triethylamine as a catalyst . The MBH adducts formed can serve as precursors for biologically active compounds, emphasizing the compound's relevance in fine chemical synthesis.

Green Chemistry Contributions

This compound is notable for its bio-based origins and non-hazardous nature, aligning with principles of green chemistry. Its use in synthetic processes minimizes waste and promotes atom economy. For instance, the one-pot cascade reactions involving this compound allow for the formation of functionalized benzoates without the need for hazardous reagents or solvents . This approach not only enhances efficiency but also supports sustainability in chemical manufacturing.

Pharmaceutical Applications

The derivatives synthesized from this compound have shown potential as pharmaceutical intermediates. The compounds produced through Diels–Alder and MBH reactions can lead to the development of various bioactive molecules. For example, the application of this compound in synthesizing hydroisobenzofurans and hydroisoindoles has been highlighted as a promising avenue for drug discovery and development .

Case Study: Diels–Alder Reaction with Electron-Deficient Alkenes

In a systematic investigation, this compound was reacted with electron-deficient alkenes such as acrylonitrile and acrolein. The results demonstrated that this reaction could yield meta- and para-substituted benzoates efficiently, showcasing the versatility of this compound in constructing complex aromatic systems .

Case Study: Organocatalyzed MBH Reactions

The introduction of this compound into organocatalyzed MBH reactions has led to significant advancements in C-C bond formation techniques. Research indicated that this method could produce high yields of desired products while maintaining environmental safety standards due to the use of renewable resources .

Mechanism of Action

Scopolamine N-oxide Hydrobromide exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body. This blockade of acetylcholine receptors leads to a decrease in parasympathetic nervous system activity, resulting in its anticholinergic effects. The compound can cross the blood-brain barrier, allowing it to affect central nervous system functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Coumalic Acid

  • Structure : Parent acid of methyl coumalate, with a hydroxyl group instead of a methoxy ester.
  • Reactivity : Poor solubility in organic solvents limits direct use in syntheses. However, it serves as a precursor to esters like this compound .
  • Applications : Primarily a biorenewable intermediate; less practical than its ester derivatives for large-scale reactions .

3-Bromothis compound

  • Structure : Bromine substituent at the 3-position of the pyrone ring.
  • Reactivity : Bromine enables further functionalization (e.g., nucleophilic substitution or cross-coupling), unlike this compound. Used to synthesize bridgehead bromide intermediates (e.g., compound 45) .
  • Applications : Valuable for introducing halogenated motifs in drug discovery.

Methyl Isodehydroacetate

  • Structure : Structural isomer of this compound with a rearranged ester group.
  • Reactivity : Participates in cycloaromatization reactions via tandem [4+2] cycloaddition and CO₂ extrusion, similar to this compound. However, it generates distinct aromatic products (e.g., methyl 4-hydroxymethyl-2,6-dimethylbenzoate) .
  • Applications : Less studied than this compound but useful in synthesizing benzannulated compounds.

3-Carbomethoxy-2-Pyrone

  • Structure : Features a methyl ester at the 3-position instead of the 5-position.
  • Reactivity : Undergoes similar cycloadditions but with reduced enantioselectivity (e.g., 47 vs. This compound-derived products) .
  • Applications: Limited utility in asymmetric synthesis compared to this compound.

Furan-Based Dienes (e.g., Maleic Anhydride)

  • Structure : Electron-rich dienes with furan or anhydride moieties.
  • Reactivity : Classical dienes in Diels-Alder reactions but lack the electron-deficient character of this compound. The latter’s inverse electron-demand Diels-Alder (IEDDA) reactivity enables access to terphenyls for OLEDs .
  • Applications : this compound outperforms furans in reactions requiring electron-deficient dienes.

Key Reaction Profiles and Selectivity

Morita-Baylis-Hillman (MBH) Reaction

  • This compound: Acts as a bio-based MBH donor via unprecedented 1,6-conjugate addition, diverging from classical acrylate donors (1,4-addition). Achieves 70% yield with p-nitrobenzaldehyde under mild conditions (Et₃N, ethanol) .
  • Comparators: Furfural and maleic anhydride require harsher conditions and lack the atom economy of this compound .

Inverse Electron-Demand Diels-Alder (IEDDA)

  • This compound : Reacts with electron-rich alkynes (e.g., 3-chloroindoles) to form carbazoles via IEDDA/retro-Diels-Alder sequences. Key to synthesizing natural products like piperarborenine B .
  • Comparators : Maleimides and maleic anhydride are less effective in IEDDA due to competing side reactions .

Domino Syntheses

  • This compound : Enables one-pot syntheses of tetrasubstituted 2H-pyrans (e.g., Scheme 16) via phosphine-catalyzed annulation. Similar reactivity is absent in simpler pyrone esters .

Physical and Solubility Properties

Property This compound Coumalic Acid 3-Bromothis compound
Solubility in Methanol High Low Moderate
Thermal Stability Stable ≤90°C Prone to decomposition Sensitive to hydrolysis
Yield Sensitivity Insensitive to solvent Highly solvent-dependent Moderate sensitivity

This compound’s stability and solvent versatility make it preferable for flow chemistry and large-scale syntheses .

Biological Activity

Methyl coumalate, a derivative of coumarin, has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and potential therapeutic benefits.

Chemical Structure and Synthesis

This compound is a 2-pyrone compound characterized by a methoxycarbonyl group at the 5-position. It can be synthesized through various methods, including:

  • Diels–Alder Reactions : this compound can be produced from malic acid via Diels–Alder reactions involving electron-rich dienophiles. This method allows for regioselective access to diverse aromatic compounds .
  • Reactions with Enol Ethers : It reacts with enol ethers to form stable adducts, which can subsequently be transformed into isophthalates in good yields .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of this compound possess inhibitory effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Study on Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry explored the antimicrobial efficacy of this compound derivatives. The results demonstrated that certain modifications of the compound enhanced its activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into how specific functional groups influence biological activity .

Antioxidant Evaluation

Another investigation focused on the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated that this compound showed promising results, comparable to well-known antioxidants like ascorbic acid. This positions this compound as a candidate for further research in nutraceutical applications .

Summary of Research Findings

Study Focus Findings
Organic & Biomolecular ChemistryAntimicrobial ActivityEnhanced activity against bacterial strains with specific modifications
Journal of Organic ChemistryAntioxidant CapacityEffective free radical scavenger comparable to ascorbic acid

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl coumalate, and how can researchers optimize reaction conditions for reproducibility?

this compound (MC) is commonly synthesized via cycloaddition reactions or organocatalytic processes. For example, the Morita-Baylis-Hillman (MBH) reaction employs MC as a donor in the presence of triethylamine (Et3N) in ethanol, yielding C–C bonds with imines or aldehydes . Photochemical synthesis via UV irradiation of coumalic acid derivatives in anhydrous ether can also produce MC, with yields dependent on solvent choice and irradiation time . To optimize reproducibility, researchers should:

  • Document solvent purity, catalyst concentration, and temperature rigorously.
  • Use spectroscopic methods (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR) to confirm product identity and purity .
  • Reference established protocols from peer-reviewed studies to validate conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

Key characterization techniques include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regioselectivity in cycloadducts (e.g., δ 3.78–7.41 ppm for photoproducts) .
  • IR spectroscopy : Bands at 1745–1840 cm<sup>-1</sup> for lactone and ester carbonyl groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 154 for bicyclic lactones) and fragmentation patterns .
  • HPLC/GC : For purity analysis, especially when isolating intermediates .

Advanced Research Questions

Q. How does the 1,6-conjugated addition mechanism in this compound’s MBH reactions differ from classical MBH pathways, and what implications does this have for synthetic applications?

Unlike classical MBH reactions (1,4-addition), MC undergoes 1,6-conjugated addition due to its extended π-system, enabling access to novel bicyclic intermediates . This mechanism expands MC’s utility in synthesizing bioactive cores (e.g., hydroisoindoles). Researchers should:

  • Use density functional theory (DFT) to model transition states.
  • Compare kinetic data (e.g., reaction rates) between MC and traditional MBH donors .
  • Explore solvent effects (e.g., ethanol vs. DMF) on regioselectivity .

Q. What photochemical behaviors of this compound are critical for designing light-driven synthetic protocols?

MC undergoes [2+2] photocycloaddition under UV irradiation, forming bicyclic lactones (e.g., 5-carbomethoxy-3-oxabicyclo[2.2.0]hex-5-en-2-one) in ether or benzene . Key considerations:

  • Solvent selection : Benzene enhances photoproduct stability (>90% conversion) compared to ether .
  • Sensitizers : Benzophenone can accelerate reaction rates via energy transfer .
  • Post-irradiation analysis : Monitor thermal reversion to MC using time-resolved IR spectroscopy .

Q. How can researchers reconcile contradictory reports on reaction yields involving this compound (e.g., MBH adducts with imines vs. aldehydes)?

Discrepancies in yields (moderate to good) may arise from:

  • Substrate electronic effects : Electron-deficient aldehydes show higher reactivity than imines .
  • Catalyst loading : Et3N concentrations >10 mol% may degrade sensitive products .
  • Workup protocols : Rapid solvent evaporation can lead to product loss; use molecular distillation for volatile intermediates .

Methodological and Analytical Questions

Q. What strategies are recommended for systematic reviews or meta-analyses of this compound’s reactivity across diverse studies?

  • Literature search : Use databases like SciFinder, Web of Science, and PubMed with keywords “this compound,” “cycloaddition,” and “organocatalysis” .
  • Data extraction : Tabulate variables (e.g., solvent, catalyst, yield) and assess bias via funnel plots .
  • Statistical synthesis : Perform subgroup analyses to isolate solvent or temperature effects .

Q. How should researchers address reproducibility challenges in this compound-based reactions?

  • Detailed experimental logs : Record humidity, light exposure, and reagent lot numbers.
  • Independent validation : Collaborate with third-party labs to replicate key findings .
  • Open data practices : Share raw NMR/IR files in repositories like Cambridge Crystallographic Data Centre (CCDC) .

Q. Ethical and Reporting Standards

Q. What ethical guidelines apply to publishing this compound research, particularly in dual-use contexts (e.g., bioactive compound synthesis)?

  • Disclosure : Declare potential applications in pharmaceuticals or agrochemicals.
  • Safety protocols : Describe handling procedures for photolabile or toxic intermediates .
  • Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data .

Properties

IUPAC Name

methyl 6-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWWWZQYHPFCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00208923
Record name Methyl coumalate
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Molecular Weight

154.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6018-41-3
Record name Methyl coumalate
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Record name Methyl coumalate
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Record name Methyl coumalate
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Record name Methyl 2-oxo-2H-pyran-5-carboxylate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Methyl coumalate
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Methyl coumalate
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Methyl coumalate
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Methyl coumalate
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Methyl coumalate
Pyridine-4-carboxaldehyde (3-Chloropropyl)imine
Methyl coumalate

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